tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is a chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding alcohol or ketone .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is used as a building block in organic synthesis.
Biology and Medicine
Its ability to form stable complexes with biomolecules makes it a valuable tool for studying biological processes and developing new therapeutic agents .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its boron-containing structure imparts unique properties to these materials, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the carbamate group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Similar but with different substituents on the aromatic ring.
Uniqueness
Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is unique due to the presence of both the dioxaborolane and carbamate groups. This dual functionality allows for versatile reactivity and a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C18H27BFNO4 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
tert-butyl N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(14(20)10-12)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) |
InChI Key |
OMJLNVPNAFRYAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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